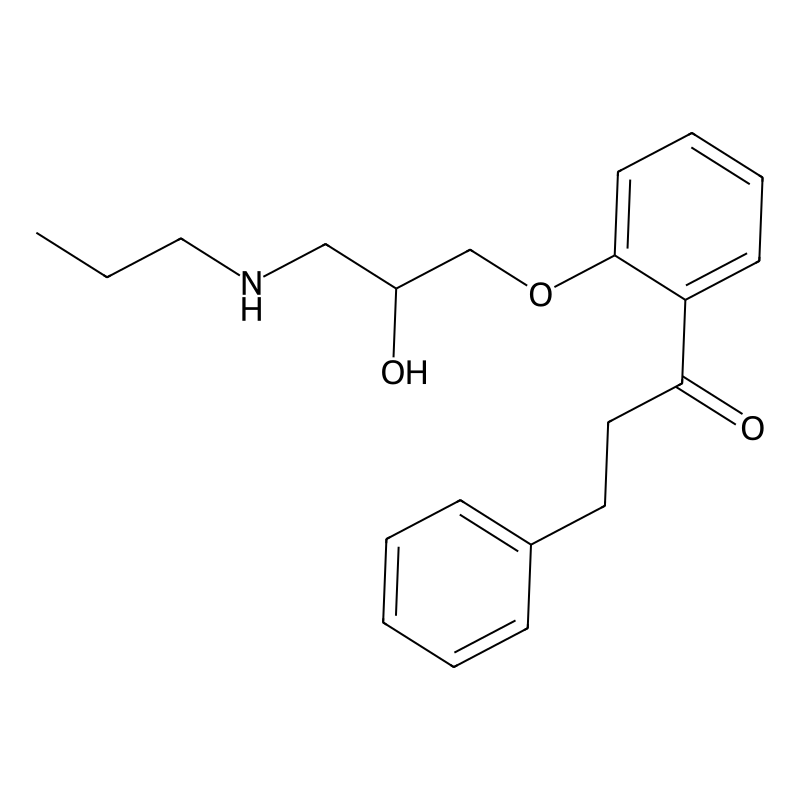

Propafenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 93.28 mg/L at 25 °C (est)

7.58e-03 g/L

Synonyms

Canonical SMILES

Propafenone (CAS 8002-74-2 / 54063-53-5) is a specialized Class 1C antiarrhythmic agent and a potent inhibitor of fast inward voltage-gated sodium channels (Nav1.5). In pharmaceutical manufacturing and analytical procurement, it is primarily sourced as an active pharmaceutical ingredient (API) reference standard for electrophysiological profiling, pharmacokinetic modeling, and formulation development. Unlike purely selective sodium channel blockers, propafenone possesses a differentiated multi-target pharmacological profile, including clinically relevant beta-adrenergic receptor antagonism (Class II activity) and specific potassium channel inhibition. For industrial and laboratory buyers, selecting the correct salt form—typically propafenone hydrochloride (CAS 34183-22-7)—is critical for ensuring adequate aqueous solubility in in vitro assays, liver microsome metabolic stability panels (specifically for CYP2D6 profiling), and the development of extemporaneously compounded liquid formulations [REFS-1, REFS-2].

Substituting propafenone with other Class 1C agents, such as flecainide, fundamentally alters the experimental or therapeutic profile and compromises assay validity. Flecainide lacks propafenone's secondary beta-adrenergic blocking activity and fails to inhibit the sustained delayed rectifier potassium current (Isus), making it an inadequate substitute in complex atrial electrophysiology models [1]. Furthermore, substituting the hydrochloride salt with propafenone free base introduces severe processability issues; the free base is virtually insoluble in water, leading to precipitation in aqueous buffers and rendering it unusable for liquid oral suspensions or physiological perfusion assays [2]. Finally, for pharmacokinetic and hepatotoxicity modeling, propafenone is uniquely required because its clearance is heavily dependent on CYP2D6-mediated stereoselective metabolism to 5-hydroxypropafenone; utilizing a non-CYP2D6-dependent analog like amiodarone will completely invalidate polymorphic metabolic profiling.

Aqueous Solubility and Formulation Suitability (Hydrochloride Salt vs. Free Base)

For formulation scientists and assay developers, the salt form of propafenone dictates processability. Propafenone hydrochloride demonstrates an aqueous solubility of 1 to 10 mg/mL in cold water, conforming to European Pharmacopoeia standards for slightly soluble compounds [1]. In contrast, the free base form is practically insoluble (<0.1 mg/mL), requiring excessive organic solvents (like DMSO or ethanol) that can cause cytotoxicity in cell-based assays or precipitate out of oral suspension matrices.

| Evidence Dimension | Aqueous solubility at room temperature |

| Target Compound Data | 1–10 mg/mL (Propafenone Hydrochloride) |

| Comparator Or Baseline | <0.1 mg/mL (Propafenone Free Base) |

| Quantified Difference | >10-to-100-fold increase in aqueous solubility |

| Conditions | Cold water / standard aqueous buffer systems |

Procuring the hydrochloride salt is mandatory for developing stable extemporaneous oral suspensions and conducting solvent-free in vitro physiological assays.

Multi-Channel Blockade Profile: Potassium Current Inhibition

While both propafenone and flecainide are Class 1C sodium channel blockers, propafenone provides a distinct, broader potassium channel blockade. In human atrial myocytes, propafenone inhibits both the transient outward K+ current (Ito) with an IC50 of 4.9 µM and the sustained delayed rectifier K+ current (Isus) with an IC50 of 8.6 µM [1]. Flecainide selectively inhibits Ito but has negligible effects on Isus at clinically relevant concentrations, making propafenone a more comprehensive reference material for modeling dual open-state potassium channel block.

| Evidence Dimension | Inhibition of sustained delayed rectifier K+ current (Isus) |

| Target Compound Data | IC50 = 8.6 µM (Propafenone) |

| Comparator Or Baseline | Negligible/selective inhibition (Flecainide) |

| Quantified Difference | Propafenone provides dual open-state block of Ito and Isus, unlike flecainide |

| Conditions | Human atrial myocytes using whole-cell voltage-clamp |

For researchers modeling atrial-selective action potential prolongation, propafenone provides a necessary multi-channel blockade profile that flecainide cannot replicate.

Secondary Beta-Adrenergic Receptor Affinity

Propafenone is structurally differentiated among Class 1C antiarrhythmics due to its high affinity for beta-adrenergic receptors. In radioligand binding assays, propafenone (specifically the S-enantiomer within the racemate) demonstrates a beta-receptor binding affinity with an IC50 of 32 nM . Standard Class 1C comparators like flecainide lack this Class II activity (IC50 > 10,000 nM). This dual mechanism is a critical variable in cardiovascular pharmacology that cannot be simulated by substituting other sodium channel blockers.

| Evidence Dimension | Beta-adrenergic receptor binding affinity (IC50) |

| Target Compound Data | IC50 = 32 nM (Propafenone) |

| Comparator Or Baseline | IC50 > 10,000 nM (Flecainide / standard Class 1C agents) |

| Quantified Difference | >300-fold higher beta-blocking potency |

| Conditions | In vitro radioligand receptor binding assays |

Procuring propafenone allows researchers to study synergistic Class 1C (sodium channel) and Class II (beta-blocking) effects within a single molecular scaffold.

Ryanodine Receptor (RyR2) Open-State Blockade in CPVT Models

In the study of catecholaminergic polymorphic ventricular tachycardia (CPVT), the R-enantiomer of propafenone demonstrates high efficacy in suppressing sarcoplasmic reticulum calcium waves compared to flecainide. In permeabilized myocytes lacking calsequestrin, R-propafenone inhibits RyR2 channels with an IC50 of 12 µM, outperforming both flecainide (IC50 = 16 µM) and S-propafenone (IC50 = 25 µM) [1]. This makes R-propafenone or racemic propafenone a highly potent benchmark for RyR2-targeted drug discovery.

| Evidence Dimension | RyR2 channel inhibition (IC50) |

| Target Compound Data | IC50 = 12 µM (R-Propafenone) |

| Comparator Or Baseline | IC50 = 16 µM (Flecainide) |

| Quantified Difference | 25% lower IC50 (higher potency) for R-Propafenone in suppressing Ca2+ waves |

| Conditions | Permeabilized myocytes lacking calsequestrin (CSQ2-/-) |

Propafenone is a higher-potency reference standard for investigating RyR2-mediated sarcoplasmic reticulum calcium release and testing novel CPVT therapeutics.

Electrophysiological Assay Calibration and Ion Channel Profiling

Due to its established IC50 values for both Ito (4.9 µM) and Isus (8.6 µM) potassium currents, alongside its primary Nav1.5 sodium channel blockade, propafenone serves as a highly specific reference standard for calibrating whole-cell voltage-clamp assays in human atrial myocyte models [1].

CYP2D6 Pharmacokinetic and Hepatotoxicity Modeling

Because propafenone is heavily metabolized by CYP2D6 into 5-hydroxypropafenone and p-quinone intermediates, it is a mandatory substrate for in vitro liver microsome assays designed to evaluate polymorphic drug metabolism, CYP2D6 inhibition, and drug-induced hepatotoxicity [2].

Aqueous Formulation Development and Validation

Propafenone hydrochloride is the required API form for developing extemporaneously compounded oral suspensions. Its 1-10 mg/mL aqueous solubility ensures uniform dosing and physical stability, which cannot be achieved using the practically insoluble free base form [3].

CPVT Calcium Wave Suppression Studies

In advanced cardiac research, propafenone (specifically its R-enantiomer) serves as a high-potency benchmark (IC50 = 12 µM) for evaluating RyR2 open-state blockers in calsequestrin-deficient models, demonstrating a lower IC50 than standard flecainide controls [4].

References

- [1] Effects of propafenone on K currents in human atrial myocytes. Cardiovascular Research.

- [2] Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6. Chemical Research in Toxicology, 2022.

- [3] Formulation and stability of an extemporaneously compounded propafenone hydrochloride oral suspension for children with arrhythmia. PMC.

- [4] How does flecainide impact RyR2 channel function? Journal of General Physiology, 2022.

Physical Description

XLogP3

LogP

log Kow = 3.37 (est)

3.2

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

When given as immediate-release tablets, propafenone hydrochloride is used to prolong the time to recurrence of symptomatic, disabling paroxysmal supraventricular tachycardia (PSVT) (e.g., atrioventricular (AV) nodal reentrant tachycardia or AV reentrant tachycardia ( Wolff-Parkinson-White syndrome)) and symptomatic, disabling paroxsymal atrial fibrillation/flutter (PAF) in patients without structural heart disease. While comparative studies are limited, propafenone appears to be comparable to other antiarrhythmic agents (e.g., quinidine, disopyramide, flecainide, procainamide, sotalol) in preventing recurrences of PAF and maintaining sinus rhythm following successful cardioversion of atrial fibrillation. /Included in US product label/

When given as extended-release capsules, propafenone is used to prolong the time to recurrence of symptomatic paroxysmal atrial fibrillation in patients without structural heart disease.289 The safety and efficacy of propafenone as extended-release capsules have not been established in patients with exclusively PSVT or atrial flutter. /Included in US product label/

Propafenone hydrochloride (immediate-release tablets) is used orally to suppress and prevent the recurrence of documented life-threatening ventricular arrhythmias (e.g., sustained ventricular tachycardia, ventricular fibrillation). Based on the results of the Cardiac Arrhythmia Suppression Trial (CAST), the US Food and Drug Administration (FDA), the manufacturer, and many clinicians recommend that therapy with antiarrhythmic agents, including propafenone, be reserved for the suppression and prevention of documented ventricular tachyarrhythmias that, in the clinician's judgment, are considered life-threatening. /Included in US product label/

Controlled and uncontrolled clinical studies have shown that propafenone (immediate-release tablets) may prevent or delay recurrence of paroxysmal atrial fibrillation (PAF) or increase the interval between recurrences of PAF in 39-64% of patients monitored for 6-18 months. Preliminary analysis of combined data from clinical studies indicates that propafenone prevented or delayed recurrence of PAF in 51 or 33% of patients monitored for 1 or 2 years, respectively, and prevented or delayed recurrence of paroxysmal supraventricular tachyarrhythmias (PSVT) or AV reentrant tachycardia (Wolff-Parkinson-White (WPW)) syndrome in 63 or 83%, respectively, of patients treated during a 10-month period. Long-term therapy with oral propafenone also has been effective in some patients for suppression and prevention of atrial fibrillation refractory to other antiarrhythmic agents. It has been suggested that propafenone may be more effective than flecainide in patients with adrenergically mediated atrial fibrillation or flutter, possibly because of its beta-adrenergic blocking activity. /Included in US product label/

The FDA-labeled indication for extended-release propafenone hydrochloride in prolonging the time to first recurrence of symptomatic paroxsymal atrial fibrillation is based principally on the results of 2 multicenter, randomized, double-blind, placebo-controlled trials in patients with a history of ECG-documented recurrent episodes of this arrhythmia. Patients had a median duration of paroxsymal atrial fibrillation of 13 months and ECG-documented symptomatic atrial fibrillation within 12 months in one trial, and a median duration of paroxsymal atrial fibrillation of 39.6 months and ECG-documented symptomatic atrial fibrillation within 28 days in the second trial. In the first trial, the median time to first recurrence of atrial fibrillation from day 1 of randomization (primary efficacy variable) was 112, 291, or 41 days in patients receiving extended-release propafenone hydrochloride 225 or 325 mg twice daily or placebo, respectively, for up to 39 weeks. Additional analysis indicated that extended-release propafenone hydrochloride 425 mg twice daily also increased the interval to first recurrence of symptomatic atrial fibrillation. A dose-response relationship was observed with respect to time to first recurrence of ECG-documented symptomatic atrial fibrillation. The time to first recurrence of atrial fibrillation from day 5 of randomization (primary efficacy variable) also was increased in patients receiving extended-release propafenone hydrochloride (325 or 425 mg twice daily) for 91 days in the second trial. /Included in US product label/

IV propafenone (IV dosage form currently not commercially available in the US) has been used in patients with preserved left-ventricular function for the treatment of paroxysmal supraventricular tachycardia PSVT in patients with preserved ventricular function refractory to vagal maneuvers, IV adenosine (the drug of choice), AV nodal blocking agents (e.g., calcium-channel blocking agents), and electrical cardioversion therapy or in whom such therapy was not feasible or desirable. The drug also has been administered IV with some success in the acute treatment of supraventricular reentrant tachycardias. In a randomized, crossover, placebo-controlled study in patients with AV nodal reentrant tachycardia, intraatrial orthodromic reentrant tachycardia, or tachycardia associated with WPW syndrome, conversion to normal sinus rhythm occurred in 75% of patients receiving 1 or 2 rapid IV injections of propafenone hydrochloride (2 mg/kg) and in no patients receiving placebo. However, because of potentially additive hypotensive, bradycardic, and proarrhythmic effects, sequential or combined use of calcium-channel blocking agents, beta-adrenergic blocking agents, and antiarrhythmic drugs is discouraged. /NOT included in US product label/

Although controlled studies generally are lacking, oral (immediate-release tablets) or IV propafenone (IV dosage form currently not commercially available in the US) has been used successfully for the management of supraventricular tachyarrhythmias (e.g., PSVT, postoperative or congenital junctional ectopic tachycardia, atrial ectopic tachycardia, chaotic atrial tachycardia, atrial fibrillation or flutter) in children. /NOT included in US product label/

Limited data suggest that IV propafenone (IV dosage form currently not commercially available in the US) may be effective in some patients for conversion of atrial tachycardia to normal sinus rhythm and that oral propafenone may be useful for suppression and prevention of recurrent atrial tachycardia. /NOT included in US product label/

Limited evidence suggests that out-of-hospital self-administration ("pill-in-the-pocket" approach) of a single oral loading dose of propafenone hydrochloride (immediate-release tablets) or flecainide is safe and effective for terminating recent-onset paroxysmal atrial fibrillation and can reduce hospitalizations and emergency room visits in carefully selected patients who have mild or no heart disease. /NOT included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BC - Antiarrhythmics, class ic

C01BC03 - Propafenone

Mechanism of Action

The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6.

Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

Pictograms

Irritant

Other CAS

54063-53-5

Associated Chemicals

Drug Warnings

The most common adverse effects of propafenone involve the GI, cardiovascular, and central nervous systems and generally are dose related. Discontinuance of propafenone therapy was required in about 20% of patients receiving the drug in clinical trials. Drug discontinuance in patients treated for ventricular arrhythmias was required most frequently (i.e., in greater than 1% of patients) for proarrhythmia (4.7%), nausea and/or vomiting (3.4%), dizziness (2.4%), dyspnea (1.6%), congestive heart failure (1.4%), and ventricular tachycardia (1.2%). In patients treated for supraventricular arrhythmias in clinical trials, discontinuance of therapy was required most frequently (i.e., in greater than 1% of patients) for nausea and/or vomiting (2.9%), wide-complex tachycardia (1.9%), dizziness (1.7%), fatigue (1.5%), unusual taste (1.3%), and weakness (1.3%).

Adverse nervous system effects reported in US clinical trials in patients receiving propafenone for the treatment of ventricular arrhythmias included dizziness and/or lightheadedness of patients, fatigue/lethargy in 6%, and headache in 5%.1 Weakness, ataxia, insomnia, or anxiety was reported in 2%, and tremor or drowsiness in 1% of patients receiving propafenone for ventricular arrhythmias. Pain or loss of balance also has been reported with propafenone therapy in patients with ventricular arrhythmias.

Transient global amnesia, which resolved within hours after drug discontinuance, has been reported in at least one patient receiving propafenone. Peripheral neuropathy, which was characterized by episodic jabbing and crushing pain in the hands and feet and hyperesthesia of the extremities and resolved following discontinuance of the drug, has been reported rarely with propafenone therapy.

For more Drug Warnings (Complete) data for Propafenone (31 total), please visit the HSDB record page.

Biological Half Life

Following single or multiple oral doses of immediate-release tablets in adults with the extensive-metabolizer phenotype and normal renal and hepatic function, the elimination half-life of propafenone averages about 1-3 hours (range: 2-10 hours). The half-life of propafenone averages approximately 8-13 hours (range: 6-36 hours) in adults with the poor-metabolizer phenotype. Following a single oral dose of 300 mg of propafenone hydrochloride as immediate-release tablets, a half-life of 3.5 hours was reported; after administration of 300 mg of propafenone hydrochloride daily for 1 and 3 months, the reported half-lives were 6.7 and 5.8 hours, respectively. Steady-state plasma elimination half-life of propafenone is prolonged in poor metabolizers, averaging 17.2 hours (range: 10-32 hours) compared with 5.5 hours (range: 2-10 hours) in extensive metabolizers.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Clinical Laboratory Methods

Analyte: propafenone hydrochloride; matrix: chemical identification; procedure: dissolution of propafenone hydrochloride in water; heat; add sodium hydroxide; a precipitate is formed; cool mixture and filter; add nitric acid and silver nitrate; a precipitate is formed which dissolves with the addition of ammonium hydroxide. /Propafenone/

Analyte: propafenone hydrochloride; matrix: chemical purity; procedure: dissolution in methanol; add mercuric acetate; titrate with perchloric acid and determine the endpoint potentiometrically. /Propafenone/

Storage Conditions

Commercially available propafenone hydrochloride immediate-release tablets and extended-release capsules should be stored in tight containers at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C. Propafenone hydrochloride immediate-release tablets should be stored in light-resistant containers. When stored under such conditions, the commercially available immediate-release tablets have an expiration date of 3 years following the date of manufacture.

Interactions

Although specific pharmacokinetic drug interaction studies are not available, the manufacturer of ritonavir states that ritonavir should not be used concomitantly with certain cardiovascular agents, including propafenone, because of the potential for substantially increased plasma concentrations of these cardiovascular drugs and potentially serious and/or life-threatening adverse effects. This pharmacokinetic interaction may occur because ritonavir has high affinity for several cytochrome P-450 (CYP) isoenzymes (e.g., CYP3A, CYP2D6, CYP1A2) involved in propafenone metabolism.

Increased serum theophylline concentrations have been reported in patients receiving theophylline concomitantly with propafenone and some clinicians suggest that serum theophylline concentrations and ECGs be monitored closely in patients receiving such combined therapy.

The manufacturer states that concomitant use of propafenone and local anesthetic agents (i.e., during pacemaker implantation, surgery, or dental procedures) may increase the risk of adverse nervous system effects.

For more Interactions (Complete) data for Propafenone (24 total), please visit the HSDB record page.

Dates

Explore Compound Types